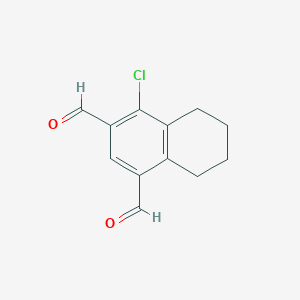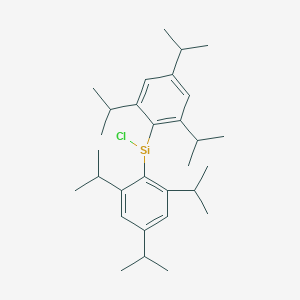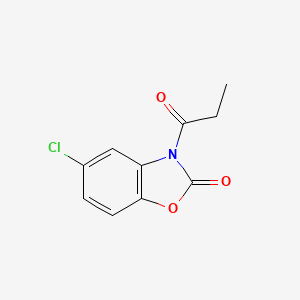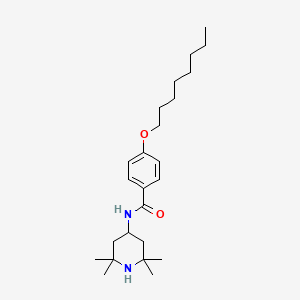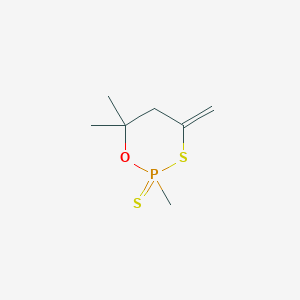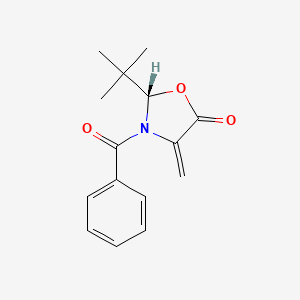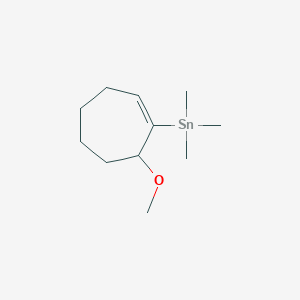
3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester is an organic compound with the molecular formula C8H11NO3. This compound is characterized by the presence of a butenoic acid backbone, a cyano group, a hydroxy group, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-butenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester: Similar in structure but lacks the cyano group.
Butanoic acid, 3-hydroxy-, ethyl ester: Similar but with a different position of the hydroxy group.
2-Butenoic acid, 3-methyl-, ethyl ester: Similar but with a different substitution pattern on the butenoic acid backbone.
Uniqueness
3-Butenoic acid, 3-cyano-2-hydroxy-2-methyl-, ethyl ester is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in various fields. The combination of functional groups in this compound allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
114070-31-4 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
ethyl 3-cyano-2-hydroxy-2-methylbut-3-enoate |
InChI |
InChI=1S/C8H11NO3/c1-4-12-7(10)8(3,11)6(2)5-9/h11H,2,4H2,1,3H3 |
Clé InChI |
PGODSWFSSMQGJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=C)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)

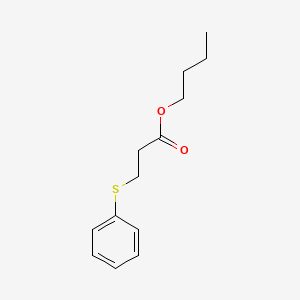

methanone](/img/structure/B14304178.png)
